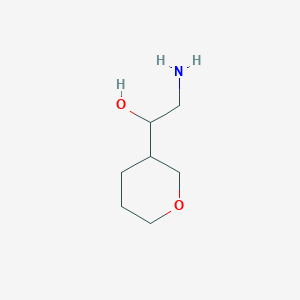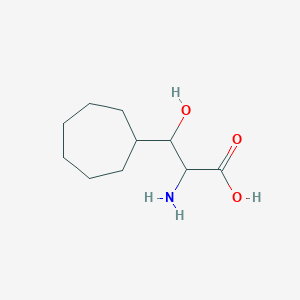
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cycloheptyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid typically involves multiple steps, starting with the cycloheptyl group as the core structure. One common synthetic route includes the following steps:
Cycloheptanone Formation: Cycloheptanone is synthesized through the cyclization of heptane-1,7-dione.
Hydroxylation: The cycloheptanone undergoes hydroxylation to introduce the hydroxyl group, forming cycloheptanol.
Amination: The cycloheptanol is then subjected to amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The hydroxyl group can be reduced to form a hydroxylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxylamine derivatives.
Substitution: Amides and esters.
Applications De Recherche Scientifique
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's biological activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is unique due to its specific structural features. Similar compounds include:
2-Amino-3-hydroxypropanoic acid: Lacks the cycloheptyl group.
3-Cycloheptylpropanoic acid: Lacks the amino and hydroxyl groups.
2-Amino-3-cycloheptylpropanoic acid: Lacks the hydroxyl group.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-amino-3-cycloheptyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-8(10(13)14)9(12)7-5-3-1-2-4-6-7/h7-9,12H,1-6,11H2,(H,13,14) |
Clé InChI |
BTDHIXMSQZXAKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


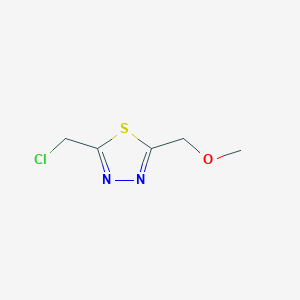
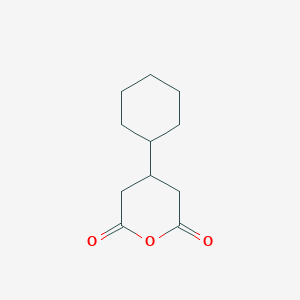
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
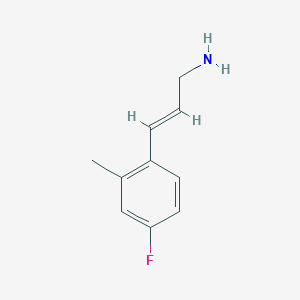
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

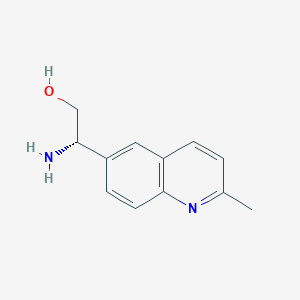
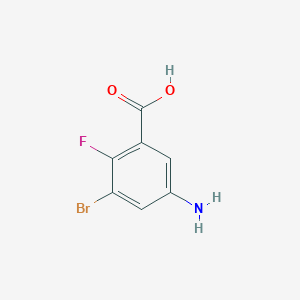

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
